Methyl 5-Nitroindole-3-acetate
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Overview
Description
Methyl 5-Nitroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a nitro group at the 5-position and an ester group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method is the nitration of indole-3-acetic acid using nitric acid and sulfuric acid, followed by methylation using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Nitroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 5-Aminoindole-3-acetic acid methyl ester.
Substitution: Various substituted indole derivatives.
Hydrolysis: 5-Nitroindole-3-acetic acid.
Scientific Research Applications
Methyl 5-Nitroindole-3-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Nitroindole-3-acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.
5-Nitroindole: Lacks the ester group, leading to different reactivity and applications.
Methyl indole-3-acetate: Lacks the nitro group, affecting its biological activity.
Uniqueness: Methyl 5-Nitroindole-3-acetate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-(5-nitro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-3-2-8(13(15)16)5-9(7)10/h2-3,5-6,12H,4H2,1H3 |
InChI Key |
FPUOWZLGRPOYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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